Ethyl-(1H-imidazol-2-ylmethyl)-amine
Overview
Description
Ethyl-(1H-imidazol-2-ylmethyl)-amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their versatile range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including Ethyl-(1H-imidazol-2-ylmethyl)-amine, can be achieved through various methods. One common approach involves the condensation of 1,2-diketones with aldehydes and ammonium acetate in the presence of a catalyst . Another method includes the use of multicomponent reactions, which are efficient and environmentally friendly . For instance, the Van Leusen reaction, Debus-Radziszewski synthesis, and Marckwald synthesis are well-known methods for preparing substituted imidazoles .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale multicomponent reactions conducted under optimized conditions to ensure high yield and purity . The use of green chemistry principles, such as employing water as a solvent and using heterogeneous catalysts, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl-(1H-imidazol-2-ylmethyl)-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its properties or to synthesize new derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce halogenated imidazole derivatives .
Scientific Research Applications
Ethyl-(1H-imidazol-2-ylmethyl)-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . This compound is also used in the development of enzyme inhibitors and as a ligand in coordination chemistry . In industry, it finds applications in the production of pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of Ethyl-(1H-imidazol-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. Imidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by targeting specific pathways involved in cell proliferation .
Comparison with Similar Compounds
Ethyl-(1H-imidazol-2-ylmethyl)-amine can be compared with other imidazole derivatives such as 2-methylimidazole and 4-methylimidazole . While these compounds share a similar core structure, their substituents and functional groups can significantly influence their properties and applications. For instance, 2-methylimidazole is commonly used in the synthesis of pharmaceuticals and agrochemicals, while 4-methylimidazole is known for its role in the production of foaming agents . The unique ethyl group in this compound imparts distinct properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-7-5-6-8-3-4-9-6/h3-4,7H,2,5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZZOLVIHMQPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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